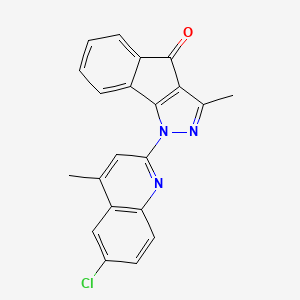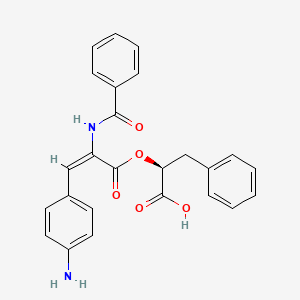![molecular formula C8H8ClN5 B14267277 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride CAS No. 134778-25-9](/img/structure/B14267277.png)
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride typically involves the formation of the pyrazolopyridine core followed by diazotization. One common method starts with the reaction of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with nitrous acid under acidic conditions to form the diazonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and diazotization, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., aniline).
Coupling Reactions: Phenols and aromatic amines are commonly used as coupling partners.
Major Products Formed
Substitution Reactions: Products include halogenated pyrazolopyridines, hydroxylated derivatives, and aminated compounds.
Coupling Reactions: Major products are azo compounds, which are often brightly colored and used as dyes.
Applications De Recherche Scientifique
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride involves its ability to form reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with biological molecules, leading to potential therapeutic effects. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but lacking the diazonium group.
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine: The parent compound without the diazonium functionality.
Uniqueness
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride is unique due to its diazonium group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution and coupling reactions. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications .
Propriétés
Numéro CAS |
134778-25-9 |
|---|---|
Formule moléculaire |
C8H8ClN5 |
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium;chloride |
InChI |
InChI=1S/C8H8N5.ClH/c1-4-3-5(2)10-7-6(4)8(11-9)13-12-7;/h3H,1-2H3,(H,10,12,13);1H/q+1;/p-1 |
Clé InChI |
KFVWGVFKOBNBJW-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=NC2=C1C(=NN2)[N+]#N)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)

![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)


![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)




![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)

![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)
